Naphthol AS-G

Übersicht

Beschreibung

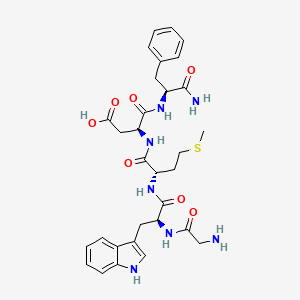

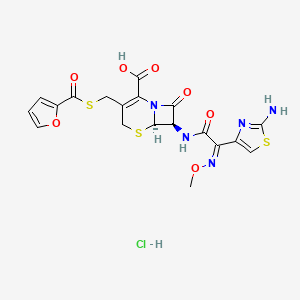

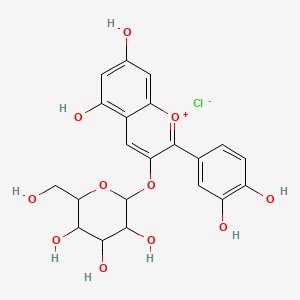

“Naphthol AS-G” is an organic compound with the formula C22H24N2O4 . It is mainly used for cotton yarn, cotton fabrics, towels, silk and viscose, acetate fiber dyeing and printing . It can also be used to produce fast yellow pigment, fast pigment black and organic pigments .

Synthesis Analysis

1-Naphthols have been systematically studied, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups . During computations, important preparation guidelines for thiol derivatives of 1-naphthol were obtained .

Molecular Structure Analysis

Naphthol AS-G contains total 53 bond(s); 29 non-H bond(s), 16 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 secondary amide(s) (aliphatic) and 2 ketone(s) (aliphatic) .

Chemical Reactions Analysis

Naphthols exhibit phenolic properties due to the hydroxyl group, making them reactive in various chemical reactions, including coupling and electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

Naphthols are typically solid at room temperature, varying melting points depending on the specific isomer . They exhibit phenolic properties due to the hydroxyl group .

Wissenschaftliche Forschungsanwendungen

1. Cytochemical Applications

Naphthol AS-G and its derivatives have been utilized extensively in cytochemistry, particularly for enzyme histochemistry. Hayashi, Nakajima, and Fishman (1964) developed a new substrate for β-glucuronidase, naphthol AS-BI β-d-glucuronide, which enabled the successful cytochemical demonstration of the enzyme in situ in rat liver and kidney tissues. The brilliant red dye produced by this technique enabled clear visualization of the enzyme activity at the cellular level (Hayashi, Nakajima, & Fishman, 1964). Additionally, Hayashi (1965) also demonstrated the use of a similar compound, naphthol AS-BI N-acetyl-β-glucosaminide, for the histochemical demonstration of N-acetyl-β-glucosaminidase (Hayashi, 1965).

2. Analytical Chemistry

In the field of analytical chemistry, naphthol AS-G derivatives have been employed as substrates or components in various analyses. Zhang and Zhuang (2009) studied the voltammetric behavior of 1-naphthol using a poly (acridine orange) film modified electrode, demonstrating its potential for sensitive detection in electrochemical systems (Zhang & Zhuang, 2009). Additionally, Zhao et al. (2019) developed a magnetic solid-phase extraction method based on magnetic graphitized carbon black for the determination of naphthol isomers in urine, showcasing the application of naphthol derivatives in complex biological matrices (Zhao et al., 2019).

3. Environmental Applications

Naphthol AS-G and its derivatives also find applications in environmental science, particularly in the removal of contaminants. Yan et al. (2017) explored the use of Zeolitic imidazolate framework-67 for the adsorptive removal of 1-naphthol from water, highlighting its potential for environmental remediation (Yan et al., 2017). Furthermore, a study by Huang et al. (2019) discussed the impact of organic acids on the degradation of naphthol in iron oxides/persulfate systems, providing insights into the challenges of naphthol degradation in natural environments (Huang et al., 2019).

ConclusionNaphthol AS-G and its derivatives are versatile compounds with significant applications in scientific research, spanning from cytochemistry and analytical chemistry to environmental science

Scientific Research Applications of Naphthol AS-G

1. Cytochemical Techniques

Naphthol AS-G derivatives have been instrumental in developing cytochemical techniques for enzyme histochemistry. For instance, Hayashi, Nakajima, and Fishman (1964) prepared naphthol AS-BI β-d-glucuronide, a substrate for β-glucuronidase, enabling effective cytochemical demonstrations of this enzyme in rat liver and kidney tissues (Hayashi, Nakajima, & Fishman, 1964). Similarly, Hayashi (1965) used naphthol AS-BI N-acetyl-β-glucosaminide as a substrate for histochemical demonstration of N-acetyl-β-glucosaminidase (Hayashi, 1965).

2. Analytical Applications

In the field of analytical chemistry, various studies have utilized naphthol AS-G derivatives. Zhang and Zhuang (2009) investigated the voltammetric behavior of 1-naphthol using a poly (acridine orange) film modified electrode, showcasing a method for sensitive electrochemical detection (Zhang & Zhuang, 2009). Zhao et al. (2019) developed a magnetic solid-phase extraction method for determining naphthol isomers in urine, demonstrating the adaptability of naphthol derivatives in complex biological samples (Zhao et al., 2019).

3. Environmental and Health Research

Naphthol AS-G and its derivatives also play a significant role in environmental and health research. For example, Yan et al. (2017) used Zeolitic imidazolate framework-67 for the adsorptive removal of 1-naphthol from water, contributing to environmental remediation efforts (Yan et al., 2017). Moreover, Hayokawa et al. (1985) identified Naphthol AS as a causative agent for pigmented contact dermatitis, highlighting its significance in dermatological studies (Hayokawa et al., 1985).

Wirkmechanismus

Target of Action

Naphthol AS-G, also known as Cibanaphthol AG, is an organic compound with the formula C10H6(OH)C(O)NHC6H5 . It is the anilide of 3-hydroxy-2-carboxynaphthalene It’s known that these compounds are used as coupling partners in the preparation of some azo dyes .

Mode of Action

It’s known that naphthol as-g and its analogs interact with their targets to facilitate the synthesis of azo dyes

Biochemical Pathways

Naphthol AS-G is involved in the synthesis of azo dyes . The catabolism of 1-naphthol, a related compound, has been studied in Sphingobium sp. strain B2. This strain was found to greatly enhance the catabolism of 1-naphthol when supplemented with primary carbon sources such as glucose, maltose, and sucrose . A distinct two-component flavin-dependent monooxygenase, NdcA1A2, was found to be responsible for the initial hydroxylation of 1-naphthol to 1,2-dihydroxynaphthalene .

Pharmacokinetics

It’s known that a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .

Result of Action

Studies have shown that chronic exposure to 2-naphthol, a related compound, stimulates lipid accumulation in adipocytes and inflammation in adipocytes and macrophages .

Action Environment

It’s known that 1-naphthol, a related compound, serves as a genotoxin and human xenobiotic metabolite, naturally occurring in plants like selaginella sinensis, juglans nigra, and magnolia liliiflora . Its presence underscores its ecological and biochemical significance in these species .

Safety and Hazards

Zukünftige Richtungen

Naphthol AS-G is mainly used for cotton yarn, cotton fabrics, towels, silk and viscose, acetate fiber dyeing and printing . It can also be used to produce fast yellow pigment, fast pigment black and organic pigments . The future directions of Naphthol AS-G could be in the development of new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

Eigenschaften

IUPAC Name |

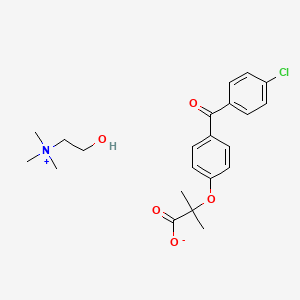

N-[2-methyl-4-[3-methyl-4-(3-oxobutanoylamino)phenyl]phenyl]-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-13-9-17(5-7-19(13)23-21(27)11-15(3)25)18-6-8-20(14(2)10-18)24-22(28)12-16(4)26/h5-10H,11-12H2,1-4H3,(H,23,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRLDLPBQWRVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CC(=O)C)C)NC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

831-52-7 (mono-hydrochloride salt) | |

| Record name | C.I. Azoic Coupling Component 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5059034 | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphthol AS-G | |

CAS RN |

91-96-3 | |

| Record name | Naphtanilide G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Azoic Coupling Component 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthol AS-G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(3,3'-dimethylbiphenyl-4,4'-ylene)di(acetoacetamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIS(O-ACETOACETOTOLUIDIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TIO7W1ORJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is β-Naphthol utilized in the synthesis of β-Naphthyl acetate?

A: β-Naphthol serves as a reactant in the synthesis of β-Naphthyl acetate. [] The reaction typically involves reacting β-Naphthol with acetic anhydride in the presence of a catalyst, such as phosphotungstic acid. This reaction results in the acetylation of β-Naphthol, forming β-Naphthyl acetate. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Q2: Can organoclays be used for the removal of acid dyes from wastewater?

A: Yes, research suggests that organoclays, specifically hexadecyltrimethylammonium (HDTMA) chloride modified montmorillonite, can be effective adsorbents for removing acid dyes like Amido Naphthol Red G (AR1) from wastewater. [] The modification of montmorillonite with HDTMA ions alters its surface properties, promoting the adsorption of acid dyes. This adsorption process is influenced by factors such as pH, temperature, and the chemical structure of the dye.

Q3: How does the crystal structure of compounds containing 1,1'-bi-2-naphthol influence their properties?

A: The crystal structure of compounds containing 1,1'-bi-2-naphthol, as seen in its complexes with 1,3-bis(pyrid-4-yl)propane, plays a crucial role in defining their properties. [, ] Factors like intermolecular interactions, bond lengths, and bond angles within the crystal lattice directly impact characteristics such as solubility, stability, and even potential applications in areas like chiral catalysis. Understanding these structural aspects is vital for predicting and manipulating the behavior of these compounds.

Q4: What is the significance of the throwing power in a tin plating process for Printed Circuit Boards (PCBs)?

A: In PCB manufacturing, throwing power refers to the ability of a plating solution to deposit a uniform coating across the entire surface of the PCB, including recesses and holes. A high throwing power is crucial for ensuring consistent electrical conductivity and preventing short circuits. [] The research on semi-bright acid tin plating using a stannous sulfate-β-naphthol system highlights the achievement of a high throwing power (93.51%), demonstrating its potential for effective and reliable PCB tin plating.

Q5: What are the environmental advantages of the tin plating process using stannous sulfate-β-naphthol system?

A: The tin plating process using stannous sulfate-β-naphthol system offers environmental benefits over traditional tin-lead alloy plating. [] By utilizing a lead-free alternative, this process reduces the risk of lead contamination in wastewater and minimizes the potential for harm to human health and the environment. This shift towards more sustainable plating technologies is crucial for minimizing the ecological footprint of electronics manufacturing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.